molecular formula C14H22N2O B14327577 Urea, N'-(phenylmethyl)-N,N-dipropyl- CAS No. 100906-79-4

Urea, N'-(phenylmethyl)-N,N-dipropyl-

Cat. No.: B14327577
CAS No.: 100906-79-4
M. Wt: 234.34 g/mol
InChI Key: GCEAYZPQYUUXAW-UHFFFAOYSA-N
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Description

Urea, N’-(phenylmethyl)-N,N-dipropyl- is a derivative of urea, a compound widely used in various fields such as agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N’-(phenylmethyl)-N,N-dipropyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of N-substituted ureas with high chemical purity.

Industrial Production Methods

Industrial production of N-substituted ureas often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These intermediates can be generated by reacting the corresponding amine with phosgene, although this method is not environmentally friendly or safe . Alternative methods that avoid the use of phosgene are being developed to improve the sustainability of industrial production.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(phenylmethyl)-N,N-dipropyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the urea derivative into its corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: N-substituted ureas can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

Urea, N’-(phenylmethyl)-N,N-dipropyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N’-(phenylmethyl)-N,N-dipropyl- involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it can disrupt protein structures by interfering with hydrogen bonding, leading to denaturation . This property makes it useful in studying protein folding and stability.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diphenylurea: Another N-substituted urea with two phenyl groups attached to the nitrogen atoms.

    N,N’-Diethylurea: A derivative with two ethyl groups instead of propyl groups.

    N,N’-Dimethylurea: A simpler derivative with two methyl groups.

Uniqueness

Urea, N’-(phenylmethyl)-N,N-dipropyl- is unique due to the presence of both phenylmethyl and propyl groups, which confer distinct chemical properties and reactivity compared to other N-substituted ureas. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various applications .

Properties

CAS No.

100906-79-4

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3-benzyl-1,1-dipropylurea

InChI

InChI=1S/C14H22N2O/c1-3-10-16(11-4-2)14(17)15-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,15,17)

InChI Key

GCEAYZPQYUUXAW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)NCC1=CC=CC=C1

Origin of Product

United States

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